(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt

Enantiomeric purity Chiral building block Asymmetric synthesis

Sourcing enantiopure chiral aziridine building blocks with guaranteed stereochemistry is a persistent supply-chain bottleneck. (2R)-1-Boc-aziridine-2-carboxylic acid, lithium salt (CAS 2173637-01-7) addresses this: • >99.5% ee preserves (R)-configuration in copper-catalyzed ring-opening to deliver enantiopure α-amino acids • Pre-formed lithium carboxylate simplifies deprotonation; aqueous solubility enables bioconjugation workflows • N-Boc protection remains stable during amide coupling; cleaved under mild TFA without premature ring opening 97% purity. 2-8°C, inert atmosphere.

Molecular Formula C8H13LiNO4
Molecular Weight 194.2 g/mol
Cat. No. B12346961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt
Molecular FormulaC8H13LiNO4
Molecular Weight194.2 g/mol
Structural Identifiers
SMILES[Li].CC(C)(C)OC(=O)N1CC1C(=O)O
InChIInChI=1S/C8H13NO4.Li/c1-8(2,3)13-7(12)9-4-5(9)6(10)11;/h5H,4H2,1-3H3,(H,10,11);/t5-,9?;/m1./s1
InChIKeyFPGLVOGUMOOCSO-KDKCWTOHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-1-Boc-aziridine-2-carboxylic acid lithium salt: Chiral Aziridine Building Block for Asymmetric Synthesis


(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid, lithium salt (CAS 2173637-01-7) is a chiral, non-racemic aziridine-2-carboxylate derivative bearing an N-Boc protecting group and a lithium counterion. With molecular formula C₈H₁₂LiNO₄ and molecular weight 193.2 g/mol [1], it belongs to the class of strained N-heterocycles used as versatile intermediates for the enantioselective synthesis of α- and β-amino acids, peptides, and complex natural products [2]. Its solid-state form, purity specifications (typically 97%), and storage requirements (2–8°C, inert atmosphere, sealed away from moisture) define its handling profile for research and industrial procurement .

Why Generic Substitution Fails for (2R)-N-Boc-aziridine-2-carboxylic acid lithium salt


Substituting this compound with its (2S)-enantiomer (CAS 2173637-20-0), the free acid form (CAS 1286768-92-0), or alternative N-protected aziridines introduces quantifiable differences in enantiomeric purity, cost, solubility, and deprotection compatibility that directly impact synthetic outcomes. The (R) configuration is not interchangeable with the (S) form in asymmetric synthesis, where stereochemical fidelity dictates product enantiopurity . The lithium salt form offers aqueous solubility advantages over the free acid, while the Boc group provides orthogonal protection removable under mild acidic conditions (e.g., TFA), unlike N-tosyl or N-nosyl derivatives that require harsher deprotection protocols [1]. These factors preclude simple substitution without compromising yield, enantiomeric excess, or process scalability.

Quantitative Differential Evidence for (2R)-1-Boc-aziridine-2-carboxylic acid lithium salt vs. Closest Alternatives


Enantiomeric Purity: (2R) Free Acid Achieves >99.5% ee vs. 95–98% for (2S) Free Acid

The (2R)-N-Boc-aziridine-2-carboxylic acid (free acid, CAS 1286768-92-0) is supplied with an enantiomeric excess guaranteed at >99.5% , whereas the (2S) free acid counterpart (CAS 181212-91-9) is typically offered at 95% purity with no explicit enantiomeric excess guarantee in standard vendor specifications . This >4.5% ee differential translates to a meaningful reduction in the enantiomeric impurity burden for downstream asymmetric transformations, where the stereochemical integrity of the aziridine C-2 center is directly transferred to the final product.

Enantiomeric purity Chiral building block Asymmetric synthesis

Procurement Cost: (R)-Lithium Salt Enantiomer at 2.0–3.0× Price Premium over (S)-Enantiomer

On the Aladdin Scientific platform, the (2R) lithium salt (CAS 2173637-01-7) is priced at $1,048.90/g, while the (2S) enantiomer (CAS 2173637-20-0) costs $349.90/g at the 1 g scale . This represents a 3.0× price premium for the (R) enantiomer at the 1 g scale; at the 100 mg scale the premium is 1.9× ($199.90 vs. $104.90). The consistent price asymmetry reflects differential synthetic accessibility and market demand for the (R) configuration, which is less abundant in natural amino acid-derived precursor pools.

Cost of goods Procurement Enantiomer pricing

Lithium Salt vs. Free Acid: Solubility and Handling Differentiation

The lithium salt form (CAS 2173637-01-7, MW 193.2) provides solubility in polar solvents due to its ionic character when dissociated, whereas the free acid (CAS 1286768-92-0, MW 187.2) lacks this ionic solubility enhancement . The lithium salt also requires controlled storage conditions: 2–8°C under inert atmosphere, sealed away from moisture, reflecting its hygroscopic nature and sensitivity . The free acid (CAS 1286768-92-0) is stored at 2–8°C but without the explicit inert atmosphere requirement , suggesting lower moisture sensitivity.

Salt form selection Solubility Ionic formulation

N-Boc vs. N-Tosyl Protection: Milder Deprotection Conditions Enabling Orthogonal Synthesis

The N-Boc group on this compound can be quantitatively removed under mild acidic conditions (e.g., TFA/CH₂Cl₂, rt, 1–2 h) without affecting the carboxylate/lithium carboxylate moiety [1]. In contrast, N-tosyl-aziridine-2-carboxylic acid derivatives require strongly acidic or reductive conditions for deprotection (e.g., HBr/AcOH, Na/naphthalene, or SmI₂) [2], which can degrade the aziridine ring or the carboxylic acid functionality. This orthogonality allows the N-Boc compound to be used in multi-step sequences where other acid-sensitive protecting groups must be preserved.

Protecting group strategy Orthogonal deprotection Peptide synthesis

Aziridine Ring Strain: 26–27 kcal/mol Driving Force for Regioselective Ring-Opening

The inherent ring strain of the aziridine moiety is estimated at 26–27 kcal/mol, as cited for N-Boc-aziridine derivatives , which serves as the thermodynamic driving force for nucleophilic ring-opening reactions. This strain energy is conserved across the class, but the presence of both the electron-withdrawing N-Boc group and the C-2 carboxylate/lithium carboxylate modulates the regioselectivity of nucleophilic attack. In comparison, unstrained N-heterocycles (e.g., N-Boc-pyrrolidine-2-carboxylic acid) lack this driving force, making the aziridine uniquely suited for ring-opening-based amino acid synthesis [1].

Ring strain energy Nucleophilic ring-opening Reactivity

Best-Fit Application Scenarios for (2R)-1-Boc-aziridine-2-carboxylic acid lithium salt Based on Differential Evidence


Enantioselective Synthesis of (R)-Configured α-Amino Acids via Organometallic Ring-Opening

The (2R) configuration at the aziridine C-2 position, combined with guaranteed >99.5% ee in the free acid precursor, ensures that copper-catalyzed Grignard or organolithium ring-opening reactions deliver (R)-α-amino acids with preserved stereochemistry [1]. The lithium salt form provides the carboxylate as a pre-formed nucleophile equivalent, simplifying in situ deprotonation protocols. This scenario is directly supported by literature precedent using (S)-N-Boc-aziridine-2-carboxylate derivatives for α-amino acid synthesis via copper-catalyzed Grignard addition .

β-Lactam Antibiotic Intermediate Construction Requiring Orthogonal N-Protection

The N-Boc protection enables conjugation to β-lactam scaffolds without premature aziridine ring opening, as the Boc group remains stable under amide coupling conditions and can be removed with TFA at the final stage [1]. This application leverages the >99.5% ee guarantee of the (2R) free acid building block to ensure stereochemical integrity in mechanism-based β-lactamase inhibitor candidates. The lithium salt's ionic solubility facilitates aqueous workup during multi-step sequences .

Cost-Sensitive Process Development Using (2S) Enantiomer as Method Scouting Surrogate

The 1.9–3.0× price premium of the (2R) lithium salt over the (2S) enantiomer (e.g., $1,048.90/g vs. $349.90/g at 1 g scale) [1] justifies using the (2S) enantiomer for reaction condition optimization, solvent screening, and scale-up feasibility studies. Once optimal conditions are established, the (2R) enantiomer is deployed for the definitive asymmetric synthesis. This cost-differentiated procurement strategy is particularly relevant for academic labs and early-stage discovery programs with constrained budgets.

Aqueous-Phase Bioconjugation Using the Lithium Salt's Polar Solubility Profile

The ionic nature of the lithium salt confers solubility in water and polar organic solvents [1], enabling its use in aqueous bioconjugation reactions (e.g., protein modification, antibody-drug conjugate linker chemistry) where the free acid would exhibit limited solubility. The Boc group provides a traceless protecting handle that can be removed post-conjugation under mild acidic conditions compatible with biomolecule stability.

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